Ethyl 6-(prop-2-enamido)hexanoate
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Overview
Description
Ethyl 6-(prop-2-enamido)hexanoate is an organic compound with the molecular formula C11H19NO3 It is a derivative of hexanoic acid, featuring an ethyl ester group and a prop-2-enamido substituent
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 6-(prop-2-enamido)hexanoate can be synthesized through a multi-step process involving the esterification of hexanoic acid followed by the introduction of the prop-2-enamido group. The typical synthetic route includes:
Esterification: Hexanoic acid is reacted with ethanol in the presence of a strong acid catalyst, such as sulfuric acid, to form ethyl hexanoate.
Amidation: Ethyl hexanoate is then reacted with prop-2-enamide under controlled conditions to yield this compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Utilizing large reactors for the esterification step to produce ethyl hexanoate.
Continuous Amidation: Implementing continuous flow reactors for the amidation step to ensure consistent product quality and yield.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-(prop-2-enamido)hexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the enamido group to an amine.
Substitution: The ester and enamido groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be employed under basic or acidic conditions.
Major Products
Oxidation: Produces carboxylic acids or ketones.
Reduction: Yields amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Ethyl 6-(prop-2-enamido)hexanoate has diverse applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethyl 6-(prop-2-enamido)hexanoate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Ethyl 6-(prop-2-enamido)hexanoate can be compared with other similar compounds, such as:
Ethyl hexanoate: Lacks the enamido group, making it less reactive in certain chemical reactions.
Prop-2-enamide derivatives: Similar structure but different ester groups, affecting their reactivity and applications.
This compound stands out due to its unique combination of ester and enamido functionalities, offering a versatile platform for various chemical and biological applications.
Properties
IUPAC Name |
ethyl 6-(prop-2-enoylamino)hexanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO3/c1-3-10(13)12-9-7-5-6-8-11(14)15-4-2/h3H,1,4-9H2,2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ACVYIWNUDMDVTE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCCCCNC(=O)C=C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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